![molecular formula C23H17NO3 B2453493 N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923107-57-7](/img/structure/B2453493.png)
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
Benzamides are a class of compounds that contain a benzamide moiety, which is a carboxamide group substituted with a benzene ring . They are widely used in the pharmaceutical industry and serve as crucial building blocks for many drug candidates .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of a catalyst . This reaction can be performed under ultrasonic irradiation, which is a green and powerful technology .Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to a carboxamide group . The exact structure can vary depending on the specific substituents attached to the benzene ring .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including acylation, reduction, and condensation reactions . The exact reactions and their mechanisms can depend on the specific substituents present on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can vary depending on their specific structure. For example, benzamides typically have a molecular weight of around 200-300 g/mol . They are usually solid at room temperature .Scientific Research Applications
- Application : It is an intermediate in the synthesis of various pharmaceuticals, including anticancer agents, anti-inflammatory drugs, and antiviral compounds .
- Application : These compounds could be explored further for their efficacy against bacterial pathogens, such as E. coli, K. pneumoniae, and S. aureus .
Medicinal Chemistry and Drug Development
Cancer Research
Antibacterial Properties
Enzyme Activation Modulation
Mechanism of Action
Target of Action
Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been shown to act as allosteric activators of human glucokinase (gk) . GK is a key enzyme in glucose metabolism and plays a crucial role in maintaining blood glucose homeostasis .
Mode of Action
This interaction could potentially increase the catalytic action of GK .
Biochemical Pathways
Activation of GK can enhance the conversion of glucose to glucose-6-phosphate, a critical step in glycolysis .
Result of Action
Based on the potential activation of gk, it can be inferred that the compound may have hypoglycemic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-7-9-16(10-8-15)22-14-20(25)19-13-18(11-12-21(19)27-22)24-23(26)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEPWMMVSNCFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
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